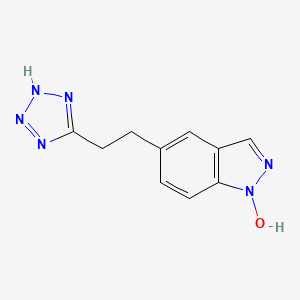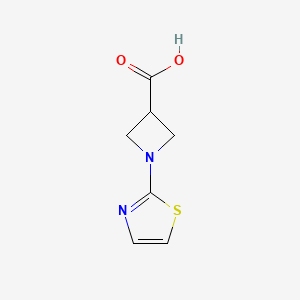
(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride
Übersicht
Beschreibung
®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is characterized by the presence of an ethyl ester group, an amino group, and a tert-butoxycarbonyl (Boc) protecting group, which makes it a versatile intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, such as L-alanine, is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. This step forms the Boc-protected amino acid.
Esterification: The Boc-protected amino acid is then esterified using ethanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester derivative.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base form of the compound into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ester and Boc-protected amino groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Deprotection: Trifluoroacetic acid in dichloromethane is a standard reagent for Boc deprotection.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for ester hydrolysis.
Major Products
Free Amine: Obtained after Boc deprotection.
Carboxylic Acid: Formed from ester hydrolysis.
Wissenschaftliche Forschungsanwendungen
®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.
Medicine: It is a key intermediate in the development of pharmaceutical drugs, particularly those targeting neurological and metabolic disorders.
Industry: The compound is utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of ®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride is primarily related to its role as a synthetic intermediate. In biological systems, the compound can be incorporated into peptides or other bioactive molecules, where it may interact with specific molecular targets such as enzymes or receptors. The Boc protecting group helps to prevent unwanted side reactions during synthesis, ensuring the selective formation of the desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride: Similar structure but with a methyl ester group instead of an ethyl ester.
®-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid: The free acid form without the ester group.
®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)butanoate hydrochloride: Similar structure with an additional carbon in the backbone.
Uniqueness
®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of the Boc protecting group allows for selective reactions, making it a valuable intermediate in complex organic syntheses.
Eigenschaften
IUPAC Name |
ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-5-15-8(13)7(11)6-12-9(14)16-10(2,3)4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFYPCOYLXRJIM-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CNC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1444063.png)
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-ethylacetamide](/img/structure/B1444065.png)

![2-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1444067.png)
![6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol](/img/structure/B1444069.png)









